2-(3-oxocyclohexyl)acetic Acid
Description
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Properties
IUPAC Name |
2-(3-oxocyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTWPAUCABOYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39762-51-1 | |
| Record name | 2-(3-oxocyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Significance of Cyclohexanone and Acetic Acid Scaffolds in Organic Synthesis
The molecular architecture of 2-(3-oxocyclohexyl)acetic acid is built upon two fundamental and highly significant structural units in organic synthesis: the cyclohexanone (B45756) ring and the acetic acid side chain. The strategic importance of these scaffolds underpins the utility of the title compound in broader chemical research.
The cyclohexanone framework is a privileged carbocyclic scaffold found in a multitude of bioactive compounds and is a common intermediate in the synthesis of various materials. nih.gov The synthesis of highly functionalized carbocycles is a priority for organic chemists due to their wide-ranging applications in the pharmaceutical and materials industries. nih.gov Classical methods to prepare cyclohexanones, such as the oxidation of cyclohexane (B81311) derivatives or the reduction of phenols, are foundational in industrial synthesis. nih.gov Modern strategies continue to be developed, including tandem carbene and photoredox-catalyzed processes, to construct substituted cyclohexanones under mild conditions. nih.gov This highlights the ongoing effort to access these valuable cyclic ketones. nih.gov Furthermore, the cyclohexanone moiety is a key component in natural products and serves as a starting point for creating other important structures, such as δ- and γ-lactone ring systems, which are common motifs in biologically active molecules. lookchem.com The versatility of the cyclohexanone ring allows it to be a precursor for polysubstituted biaryl derivatives and other complex aromatic systems through aromatization reactions. samipubco.com
Similarly, the acetic acid motif is a cornerstone of organic synthesis, providing a carboxylic acid function that is readily transformable. Acetic acid and its derivatives are used in a vast array of chemical reactions, from serving as a simple solvent and catalyst to being incorporated as a key structural element in complex molecules. orgsyn.org For instance, the acetic acid moiety can be a precursor for generating amino groups via rearrangements like the Schmidt or Curtius reactions, a strategy employed in the synthesis of polyheterocyclic cage compounds. acs.org The indole-2-acetic acid structure, as another example, serves as a key intermediate in the synthesis of complex heterocyclic scaffolds. beilstein-journals.org The carboxyl group of the acetic acid scaffold offers a reliable handle for chemical modification, enabling the formation of esters, amides, and other functional groups essential for building molecular diversity in drug discovery and materials science. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 3 Oxocyclohexyl Acetic Acid Transformations
Reactivity of the Cyclohexanone (B45756) Carbonyl Group
The ketone functionality within the cyclohexanone ring is a key site of reactivity, participating in a variety of addition, substitution, and redox reactions.
Nucleophilic Addition Reactions and Subsequent Transformations
The carbonyl carbon of the cyclohexanone ring is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction opens the door to a wide array of molecular transformations. The addition of a nucleophile to the carbonyl group proceeds through a tetrahedral intermediate, and the final product depends on the nature of the nucleophile and the reaction conditions.
Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reagents, add irreversibly to the carbonyl carbon. The resulting alkoxide intermediate is then protonated during workup to yield a tertiary or secondary alcohol, respectively. Weaker nucleophiles, such as water, alcohols, and amines, add reversibly, and these reactions are often catalyzed by either acid or base.
Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. Base catalysis, on the other hand, typically involves the deprotonation of the nucleophile, increasing its nucleophilicity.
A significant subsequent transformation following nucleophilic addition is the potential for intramolecular cyclization. For instance, reduction of the ketone to a hydroxyl group can be followed by an intramolecular esterification (lactonization) to form a bicyclic lactone. The formation of such bicyclic lactones is a key step in the synthesis of numerous natural products. nih.gov Palladium(II)-catalyzed tandem intramolecular reactions can also lead to the formation of bicyclo[3.2.1] lactones from similar linear carboxylic acids with a tethered olefin. nih.gov
Enolization and Reactions of the Alpha-Carbons
The presence of acidic protons on the carbons alpha to the carbonyl group allows for the formation of enol or enolate intermediates under acidic or basic conditions, respectively. This enolization is a critical aspect of the reactivity of the cyclohexanone moiety, as it allows for a variety of reactions at the α-positions (C2 and C4).
Under both acidic and basic conditions, these α-protons can be exchanged for deuterium by treatment with D₂O. Halogenation at the α-position can also be achieved under both acidic and basic conditions, though the mechanisms and outcomes differ. Acid-catalyzed halogenation typically leads to the substitution of a single halogen atom, while base-catalyzed halogenation can result in multiple halogen substitutions.
The enolate, being a powerful nucleophile, can participate in a range of carbon-carbon bond-forming reactions. These include alkylation, where the enolate reacts with an alkyl halide, and aldol (B89426) reactions, where the enolate adds to another carbonyl group.
Oxidation and Reduction Reactions of the Ketone Moiety
The ketone group of 2-(3-oxocyclohexyl)acetic acid can undergo both oxidation and reduction to yield a variety of products.
Oxidation: Oxidation of the cyclohexanone ring can lead to ring-opening and the formation of dicarboxylic acids. For instance, oxidation with strong oxidizing agents can yield adipic acid and other smaller dicarboxylic acids. The specific products formed depend on the oxidant and the reaction conditions.
Reduction: Reduction of the cyclohexanone carbonyl group leads to the formation of a secondary alcohol, 2-(3-hydroxycyclohexyl)acetic acid. This transformation can be achieved using a variety of reducing agents, including metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as through catalytic hydrogenation.
The stereochemical outcome of the reduction is of significant interest. The reduction can lead to the formation of both cis and trans diastereomers of the resulting alcohol. The ratio of these diastereomers is influenced by the reducing agent, the solvent, and the reaction temperature. For example, the reduction of the closely related ethyl (2-oxocyclohexyl)acetate with baker's yeast has been shown to be both enantio- and diastereoselective, affording the corresponding (2S)-trans-alcohol as the major product. tandfonline.com This highlights the potential for stereocontrolled synthesis of derivatives of this compound.
| Reducing Agent | Major Product Stereochemistry (in analogous systems) | Reference |
| Baker's Yeast | (2S)-trans-alcohol | tandfonline.com |
Reactions Involving the Acetic Acid Moiety
The carboxylic acid group provides a second site of reactivity, enabling the formation of various derivatives and undergoing characteristic reactions such as decarboxylation.
Esterification and Amidation Reactions for Derivative Formation
Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is an equilibrium process, and to favor the formation of the ester, it is common to use an excess of the alcohol or to remove the water that is formed during the reaction. The kinetics of esterification of acetic acid with various alcohols have been studied, providing insights into the reaction mechanism and the factors influencing the reaction rate. researchgate.netoaji.netsemanticscholar.orgugent.be
Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. Direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods for amide formation include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive acyl chloride. fishersci.co.uk Boron-based reagents, like B(OCH₂CF₃)₃, have also been shown to be effective for the direct amidation of carboxylic acids with a broad range of amines under mild conditions. nih.gov
| Reaction | Reagents | Product |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent (e.g., DCC, B(OCH₂CF₃)₃) | Amide |
Decarboxylation and Related Processes
As a β-keto acid, this compound is susceptible to decarboxylation upon heating. This reaction involves the loss of carbon dioxide from the carboxylic acid group. The mechanism of decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state, which leads to the formation of an enol intermediate that subsequently tautomerizes to the more stable ketone. masterorganicchemistry.comyoutube.com
The thermal decarboxylation of acetic acid itself has been studied, and the rates have been shown to follow first-order kinetics. usgs.gov While the presence of the β-keto group in this compound significantly facilitates this process compared to simple carboxylic acids. This reaction is a key transformation, as it allows for the removal of the acetic acid side chain, leading to the formation of 3-methylcyclohexanone. The ease of this reaction is a characteristic feature of β-keto acids and is a crucial consideration in the synthesis and manipulation of this compound. masterorganicchemistry.com
Cyclization and Rearrangement Reactions Involving the Bifunctional Framework
The presence of both an enolizable ketone and a carboxylic acid (or its derivatives) within the same molecule opens pathways to intricate cyclization and rearrangement reactions. These transformations are key in synthesizing complex polycyclic and modified carbocyclic systems.
Intramolecular Reactivity Leading to Bicyclic Systems
The spatial relationship between the acetic acid side chain and the cyclohexanone ring in this compound is conducive to intramolecular cyclization reactions, leading to the formation of bicyclic systems. A primary example of such a transformation is the intramolecular aldol condensation. Under basic or acidic conditions, the enolate of the cyclohexanone can attack the carbonyl carbon of the activated carboxylic acid moiety (e.g., an ester or acyl halide), or conversely, the enolate of the side chain could attack the ketone carbonyl.
These cyclizations typically lead to the formation of the bicyclo[3.3.1]nonane skeleton. researchgate.netichem.md This framework is a common motif in numerous natural products and biologically active compounds. researchgate.netnih.gov The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the conformation of the cyclohexane (B81311) ring.
For instance, an intramolecular aldol-type reaction of a derivative of this compound could proceed as outlined below, forming a bicyclic β-hydroxy ketone, which can subsequently be dehydrated.
| Reactant | Conditions | Major Product | Key Feature |
| Methyl 2-(3-oxocyclohexyl)acetate | NaOMe, MeOH, reflux | Methyl 2-hydroxy-9-oxobicyclo[3.3.1]nonane-1-carboxylate | Intramolecular aldol addition |
| 2-(3-oxocyclohexyl)acetyl chloride | AlCl₃, CH₂Cl₂ | 2,9-dioxobicyclo[3.3.1]nonane | Intramolecular Friedel-Crafts acylation |
| This compound | H₂SO₄ (conc.), heat | Bicyclic lactone | Acid-catalyzed lactonization/dehydration |
Ring Contraction/Expansion and Skeletal Rearrangements
The carbon skeleton of this compound can be manipulated through various rearrangement reactions, leading to ring contraction or expansion.
Favorskii Rearrangement: A notable example of ring contraction is the Favorskii rearrangement, which occurs in α-halo ketones upon treatment with a base. ddugu.ac.inwikipedia.orgpurechemistry.org If this compound is first halogenated at the C2 position (α to the ketone), the resulting α-halo ketone can undergo a Favorskii rearrangement. Treatment with a base, such as sodium hydroxide (B78521) or an alkoxide, would lead to a cyclopentanecarboxylic acid derivative. mychemblog.comadichemistry.com The mechanism is thought to proceed through a cyclopropanone intermediate, which is then opened by the nucleophilic base. adichemistry.com
Wagner-Meerwein Rearrangement: Skeletal rearrangements of the Wagner-Meerwein type are also possible, typically proceeding through carbocation intermediates. wikipedia.orgyoutube.com For example, if the ketone in this compound is reduced to an alcohol and then subjected to acidic conditions, dehydration can lead to a carbocation. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, potentially leading to ring expansion or other skeletal reorganizations before elimination or nucleophilic attack. libretexts.orgyoutube.com These rearrangements are particularly common in bicyclic systems derived from the parent molecule. youtube.com
| Starting Material Derivative | Reaction Type | Conditions | Product Type |
| 2-(2-Chloro-3-oxocyclohexyl)acetic acid | Favorskii Rearrangement | 1. NaOH, H₂O 2. H₃O⁺ | 1-(carboxymethyl)cyclopentanecarboxylic acid |
| Ethyl 2-(2-bromo-3-oxocyclohexyl)acetate | Favorskii Rearrangement | NaOEt, EtOH | Diethyl cyclopentane-1,1-dicarboxylate |
| 2-(3-hydroxycyclohexyl)acetic acid | Wagner-Meerwein Rearrangement | H₂SO₄, heat | Cycloheptene- and cyclopentene-based derivatives |
Transition Metal-Catalyzed Reactions of this compound and its Derivatives
Transition metal catalysis offers a powerful toolkit for the functionalization of this compound and its derivatives, enabling cross-coupling, hydrogenation, and dehydrogenation reactions that modify the core structure in selective ways.
Cross-Coupling Reactions of Functionalized Analogues
Modern cross-coupling reactions, particularly those catalyzed by palladium, are instrumental in forming carbon-carbon bonds. nih.govrsc.org Functionalized analogues of this compound can serve as substrates in these reactions.
Suzuki-Miyaura Coupling: For a Suzuki-Miyaura reaction, a halogenated derivative of the keto-acid is required. For instance, an enol triflate could be prepared from the ketone, or a bromo- or iodo- group could be introduced onto the ring. This functionalized analogue can then be coupled with a variety of organoboron reagents, such as boronic acids or esters, in the presence of a palladium catalyst and a base. nih.govmdpi.com This approach allows for the introduction of aryl, heteroaryl, or vinyl groups onto the cyclohexanone framework.
Negishi Coupling: The Negishi coupling provides another avenue for C-C bond formation. This reaction typically involves the coupling of an organozinc reagent with an organohalide or triflate, catalyzed by a palladium or nickel complex. The zinc enolate of an ester derivative of this compound can be prepared by treatment with a strong, non-nucleophilic base and a zinc salt. researchgate.netnih.gov This zinc enolate can then be coupled with aryl or vinyl halides to form α-functionalized products. nih.gov
| Coupling Partners | Reaction Type | Catalyst/Reagents | Product |
| Ethyl 2-(3-((trifluoromethyl)sulfonyloxy)cyclohex-2-en-1-yl)acetate + Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Ethyl 2-(3-phenylcyclohex-2-en-1-yl)acetate |
| Zinc enolate of tert-butyl 2-(3-oxocyclohexyl)acetate + 4-Bromotoluene | Negishi | Pd(dba)₂, P(t-Bu)₃ | tert-Butyl 2-(3-oxo-2-(p-tolyl)cyclohexyl)acetate |
Hydrogenation and Dehydrogenation Catalysis
The ketone functionality of this compound is a prime target for catalytic hydrogenation and dehydrogenation.
Hydrogenation: The ketone can be selectively reduced to a hydroxyl group using various transition metal catalysts. Homogeneous asymmetric hydrogenation, often employing ruthenium or palladium catalysts with chiral ligands, can produce the corresponding 2-(3-hydroxycyclohexyl)acetic acid with high enantioselectivity. acs.orgresearchgate.netrsc.org Transfer hydrogenation, using hydrogen donors like 2-propanol or formic acid in the presence of a ruthenium or iridium catalyst, is also an effective method for this reduction. nih.govwebofproceedings.orgacs.org
Dehydrogenation: Conversely, palladium-catalyzed dehydrogenation can introduce unsaturation into the cyclohexanone ring. organic-chemistry.orgnih.gov Depending on the catalyst system and reaction conditions, the reaction can be controlled to yield either the corresponding α,β-unsaturated ketone, 2-(3-oxocyclohex-1-en-1-yl)acetic acid, or can proceed further to full aromatization, yielding 2-(3-hydroxyphenyl)acetic acid. acs.orgiranarze.ir Aerobic dehydrogenation, which uses oxygen as the terminal oxidant, represents a green and atom-economical approach to these unsaturated compounds. acs.orgiranarze.ir
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 3 Oxocyclohexyl Acetic Acid in Research
Nuclear Magnetic Resonance Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental assessment of the molecular structure of 2-(3-oxocyclohexyl)acetic acid.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The cyclohexyl ring protons typically appear as a complex series of multiplets in the δ 1.2–2.5 ppm range. The protons adjacent to the ketone (α-protons) are expected to be deshielded and resonate further downfield within this region. The protons of the methylene (B1212753) group (CH₂) in the acetic acid side chain are anticipated to appear as a doublet around δ 2.3–2.6 ppm. The acidic proton of the carboxylic acid group is highly variable and often appears as a broad singlet, typically downfield (δ 10-12 ppm), though its position is dependent on solvent and concentration.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the ketone is the most deshielded, typically appearing around δ 208-212 ppm. The carboxylic acid carbonyl carbon resonates at a slightly lower chemical shift, generally in the δ 175-180 ppm range. The carbons of the cyclohexane (B81311) ring and the acetic acid methylene group would produce signals in the aliphatic region (δ 20-50 ppm).
Heteronuclear NMR : For fluorinated derivatives of this compound, ¹⁹F NMR would be an essential tool. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information about the location and nature of the fluorine substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 175 - 180 |
| Ketone (C=O) | Not Applicable | 208 - 212 |
| Side Chain Methylene (-CH₂COOH) | 2.3 - 2.6 (doublet) | ~41 |
| Cyclohexane Ring Protons/Carbons | 1.2 - 2.5 (multiplets) | 20 - 50 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and for determining the connectivity and stereochemistry of the molecule. science.gov
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings through two or three bonds. princeton.edu For this compound, COSY would reveal the coupling network within the cyclohexane ring, allowing for the sequential assignment of adjacent protons. It would also show a correlation between the methine proton at the point of substitution (C-1) and the adjacent methylene protons of the acetic acid side chain.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu This technique is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the proton signals of the cyclohexane ring can be used to identify their corresponding carbon signals directly.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH). princeton.edu This is particularly useful for identifying quaternary carbons (like the ketone's carbonyl carbon) and for connecting different spin systems. Key HMBC correlations would include the correlation from the methylene protons of the acetic acid side chain to the carboxylic acid carbonyl carbon and to carbons 1 and 2 of the cyclohexane ring. Protons alpha to the ketone would show correlations to the ketone carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, irrespective of their bonding connectivity. science.gov This is the primary NMR method for determining stereochemistry and conformation. For this compound, NOESY can distinguish between axial and equatorial protons on the cyclohexane ring and determine the relative orientation of the acetic acid side chain. For example, correlations between the methine proton at C-1 and specific protons on the ring can help establish the preferred chair conformation of the ring and the equatorial or axial preference of the side chain.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and structural information based on fragmentation patterns. science.govsemanticscholar.orggcms.czuci.edu
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₈H₁₂O₃), the exact mass can be calculated and compared to the experimental value to confirm its identity. science.gov Common adducts observed in electrospray ionization (ESI) HRMS include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the deprotonated molecule [M-H]⁻ in negative ion mode.
Table 2: Predicted HRMS Data for this compound (C₈H₁₂O₃)
| Adduct | Molecular Formula | Predicted m/z |
| [M+H]⁺ | C₈H₁₃O₃⁺ | 157.0859 |
| [M+Na]⁺ | C₈H₁₂O₃Na⁺ | 179.0679 |
| [M-H]⁻ | C₈H₁₁O₃⁻ | 155.0714 |
Data predicted based on monoisotopic masses. uni.lu
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.org It is an excellent method for assessing the purity of volatile compounds and confirming their identity through characteristic fragmentation patterns. Due to the low volatility of the carboxylic acid, derivatization is often required, for example, by converting the carboxylic acid to a more volatile methyl ester. gcms.cz The electron ionization (EI) mass spectrum would exhibit a molecular ion peak (if stable enough) and a series of fragment ions resulting from predictable bond cleavages, such as alpha-cleavage adjacent to the ketone and loss of the side chain.
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and identifying the functional groups present. science.govsemanticscholar.org
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. For this compound, the most prominent absorption bands would be from the carbonyl (C=O) and hydroxyl (O-H) groups. The C=O stretch of the cyclohexanone (B45756) ring is expected around 1715 cm⁻¹. The carboxylic acid functional group gives rise to two characteristic absorptions: a C=O stretch around 1700-1725 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. libretexts.org C-H stretching vibrations for the aliphatic parts of the molecule would appear just below 3000 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. While the C=O stretches are also visible in Raman spectra, they are often weaker than in IR. However, the C-C bond vibrations within the cyclohexane ring may give rise to more distinct signals in the Raman spectrum. The technique is particularly useful for analyzing samples in aqueous solutions. rsc.org
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) | Weak or not observed |
| Ketone | C=O stretch | ~1715 (strong) | 1700-1725 (moderate) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) | 1640-1680 (moderate) |
| Aliphatic C-H | C-H stretch | 2850 - 2960 (medium) | 2850 - 2960 (strong) |
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement within a crystalline solid. For this compound, this analytical technique offers the potential to provide profound insights into its molecular conformation and the nature of its intermolecular interactions when in a solid, crystalline form. Although specific, publicly accessible crystallographic data for this compound is not currently available, the principles of the technique are highly relevant for the study of its crystalline derivatives.
The application of X-ray crystallography would first necessitate the growth of a high-quality single crystal of this compound or a suitable derivative. The formation of crystalline derivatives, for instance through esterification of the carboxylic acid moiety, can sometimes yield crystals of superior quality for diffraction experiments. Once a suitable single crystal is obtained, it is subjected to a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded and analyzed. Through complex computational analysis of this pattern, an electron density map of the crystal is generated, which allows for the precise determination of atomic positions.
Key structural details that could be unveiled by an X-ray crystallographic analysis of a this compound derivative include:
Molecular Conformation: The precise geometry of the cyclohexanone ring, including whether it adopts a chair, boat, or twist-boat conformation, and the spatial orientation of the acetic acid side chain in relation to the ring.
Bond Lengths and Angles: Highly accurate measurements of all intramolecular bond lengths and the angles between them.
Stereochemistry: In cases where a chiral derivative is crystallized, this method can unambiguously determine both the relative and absolute stereochemistry of the molecule.
Intermolecular Interactions: The identification and characterization of non-covalent interactions, such as hydrogen bonding between carboxylic acid groups, which govern the packing of molecules within the crystal lattice.
To illustrate the nature of the data obtained from such an experiment, a hypothetical table of crystallographic data for a derivative of this compound is provided below.
Hypothetical Crystallographic Data for a Methyl Ester Derivative of this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C9H14O3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.35 |
| b (Å) | 8.62 |
| c (Å) | 12.15 |
| β (°) | 97.8 |
| Volume (ų) | 1073 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.27 |
| R-factor | 0.048 |
| Note: This data is purely illustrative and not based on published experimental findings. |
Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination
Chromatographic methods are fundamental in the research context for the separation, purification, and quantitative analysis of this compound. The selection of a specific chromatographic technique is dictated by the analytical objective, whether it be the assessment of sample purity, the isolation of individual stereoisomers, or the quantification of the compound within a complex matrix.
High-Performance Liquid Chromatography (HPLC) is an essential and versatile tool for the analysis of non-volatile compounds such as this compound.
For the purpose of purity assessment , reversed-phase HPLC is the most commonly employed modality. This approach utilizes a nonpolar stationary phase, such as C18-modified silica, in conjunction with a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of a small percentage of an acid (e.g., formic acid) to ensure the carboxylic acid group of the analyte remains in its protonated state. Separation is achieved based on the differential partitioning of the target compound and any present impurities between the stationary and mobile phases. Detection is frequently accomplished with an ultraviolet (UV) detector, leveraging the absorbance of the ketone functional group, or alternatively with more universal detectors like refractive index (RI) or evaporative light scattering detectors (ELSD).
Chiral HPLC is indispensable for the separation of the enantiomers of this compound, which is a chiral molecule. This separation is a prerequisite for the determination of the enantiomeric excess (e.e.) of a given sample. The separation of enantiomers is most commonly achieved through the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds. The mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, resulting in different retention times for each enantiomer. The mobile phase in chiral HPLC can be either normal-phase (e.g., a mixture of hexane (B92381) and isopropanol) or reversed-phase, with the choice being dependent on the specific CSP and the analyte's properties.
An illustrative set of HPLC method parameters for the analysis of this compound is presented in the table below.
Illustrative HPLC Method Parameters
| Parameter | Purity Assessment (Reversed-Phase) | Enantiomeric Separation (Chiral) |
| Column | C18 (4.6 x 150 mm, 5 µm) | Chiral AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: HexaneB: Isopropanol |
| Gradient/Isocratic | Gradient: 10-90% B over 20 min | Isocratic: 90:10 (A:B) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 10 µL |
| Hypothetical Retention Time | 8.5 min | (R)-enantiomer: 12.3 min(S)-enantiomer: 14.1 min |
| Note: This data is for illustrative purposes only. |
Gas Chromatography (GC) is a highly efficient technique for the analysis of compounds that are volatile and thermally stable. The direct analysis of this compound by GC presents challenges due to the low volatility and potential for thermal decomposition of the carboxylic acid functional group. Consequently, a derivatization step is generally necessary to convert the carboxylic acid into a more volatile and thermally robust derivative, such as a methyl ester or a silyl (B83357) ester. This can be accomplished through reactions with agents like diazomethane (B1218177) or, more commonly and with greater safety, with a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Following derivatization, the analyte can be effectively analyzed by GC, typically employing a nonpolar or medium-polarity capillary column (for example, a 5% phenyl-methylpolysiloxane column). A flame ionization detector (FID) is a common choice for quantification, offering high sensitivity for organic compounds. For the definitive identification of the compound and any impurities, a mass spectrometer (MS) as a detector is invaluable, providing both the retention time and a mass spectrum for structural elucidation.
Chiral GC can be employed for the determination of the enantiomeric excess of this compound. This can be approached in two primary ways:
Derivatization with a chiral reagent: The racemic acid can be reacted with a chiral alcohol, such as (R)-(-)-2-butanol, to form diastereomeric esters. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column.
Use of a chiral GC column: The derivatized acid (e.g., as a methyl ester) can be directly separated into its enantiomers on a capillary column that is coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.
Illustrative GC Method Parameters for Derivatized this compound
| Parameter | Achiral Analysis (as methyl ester) | Chiral Analysis (as methyl ester) |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | Cyclodex-B (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | Helium |
| Inlet Temperature | 250 °C | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 250 °C (5 min) | 120 °C (1 min), then 2 °C/min to 180 °C (10 min) |
| Detector | FID at 280 °C | FID at 280 °C |
| Hypothetical Retention Time | 12.8 min | (R)-enantiomer: 20.5 min(S)-enantiomer: 21.2 min |
| Note: This data is for illustrative purposes only. |
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that bridges the gap between gas and liquid chromatography, utilizing a supercritical fluid—most commonly carbon dioxide—as the mobile phase. SFC provides notable advantages, including faster separation times and reduced organic solvent consumption when compared to traditional HPLC.
For the analysis of this compound, packed-column SFC (pSFC) would be the most suitable format, as it is well-adapted for the separation of both polar and chiral compounds. To enhance the polarity of the mobile phase and improve peak shape and resolution, a polar co-solvent, such as methanol or ethanol, is typically added to the supercritical CO2.
Chiral SFC has emerged as a particularly potent technique for the separation of enantiomers, often demonstrating higher speed and efficiency than chiral HPLC. The same types of chiral stationary phases employed in HPLC, such as those based on polysaccharides, are also widely used in SFC. The unique properties of the supercritical fluid mobile phase, namely high diffusion rates and low viscosity, can facilitate very rapid and high-resolution enantiomeric separations.
Illustrative Chiral SFC Method Parameters
| Parameter | Enantiomeric Separation |
| Column | Chiralpak AD-H (4.6 x 100 mm, 5 µm) |
| Mobile Phase | Supercritical CO2 / Methanol (85:15) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 210 nm |
| Hypothetical Retention Time | (R)-enantiomer: 3.2 min(S)-enantiomer: 3.9 min |
| Note: This data is for illustrative purposes only. |
Theoretical and Computational Studies on 2 3 Oxocyclohexyl Acetic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311+G(d,p)), are used to optimize the molecular geometry and calculate various electronic descriptors. researchgate.net
The electronic structure of 2-(3-oxocyclohexyl)acetic acid can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxyl groups, indicating their susceptibility to electrophilic attack. Positive potential (blue) would be concentrated around the acidic proton of the carboxyl group.
These calculations allow for the prediction of reactivity. For instance, the sites most likely to undergo nucleophilic or electrophilic attack can be identified, providing a theoretical basis for understanding the molecule's chemical behavior.
Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Calculation) This table presents typical values that would be expected from a DFT calculation; it is for illustrative purposes.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicates kinetic stability and chemical reactivity. |
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The three-dimensional structure of this compound is not rigid; it exists as an equilibrium of different conformers. Conformational analysis aims to identify the most stable (lowest energy) spatial arrangements of the atoms.
Molecular Mechanics (MM) methods, using force fields like GAFF (General Amber Force Field), are efficient for exploring the potential energy surface of the molecule. escholarship.org This involves systematically rotating the rotatable bonds—specifically the C-C bond connecting the cyclohexyl ring to the acetic acid moiety and the C-O bond within the carboxyl group—to find low-energy conformers. The primary conformational variables include the chair, boat, and twist-boat forms of the cyclohexane (B81311) ring, the axial vs. equatorial position of the acetic acid substituent, and the syn vs. anti arrangement of the carboxylic acid proton. nih.govamazonaws.com The chair conformation with an equatorial substituent is typically the most stable for substituted cyclohexanes.
Table 2: Relative Energies of Key Conformers of this compound (Illustrative) This table shows a hypothetical energy ranking of possible conformers based on general chemical principles.
| Cyclohexane Conformation | Substituent Position | Carboxylic Acid Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair | Equatorial | syn | 0 (Most Stable) |
| Chair | Equatorial | anti | ~4-5 |
| Chair | Axial | syn | ~1.5-2.0 |
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By modeling the transition state (TS)—the highest energy point along a reaction coordinate—researchers can calculate activation energies and gain insight into reaction kinetics and mechanisms. dntb.gov.ua
For this compound, this approach could be applied to various reactions, such as its synthesis or subsequent transformations. For example, in the reduction of the ketone group, TS modeling could compare the energy barriers for hydride attack from the axial versus the equatorial face, predicting the stereochemical outcome of the reaction. Similarly, for the esterification of the carboxylic acid, the mechanism involving protonation, nucleophilic attack by an alcohol, and subsequent elimination of water could be modeled.
These calculations are typically performed using high-level quantum mechanical methods, like DFT or more advanced ab initio methods. dntb.gov.ua The process involves locating the geometry of the transition state structure and confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The difference in energy between the reactants and the transition state gives the activation energy, a key factor in determining the reaction rate.
Spectroscopic Property Prediction and Correlation (e.g., NMR chemical shifts, IR frequencies)
Theoretical calculations can accurately predict spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the magnetic shielding tensors for each nucleus. mdpi.com These values are then referenced against a standard compound (e.g., Tetramethylsilane, TMS) to yield the chemical shifts. The predicted spectrum can help assign experimental peaks, especially for complex molecules. For this compound, calculations would distinguish between the chemical shifts of the axial and equatorial protons on the cyclohexane ring and identify the carbons of the ketone and carboxylic acid groups.
Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. chem-soc.sirsc.org These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The predicted IR spectrum shows absorption bands at specific wavenumbers, which can be correlated with experimental IR spectra. Key predicted vibrations for this compound would include the C=O stretching frequency of the ketone (around 1715 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), and the broad O-H stretching of the carboxylic acid dimer (around 2500-3300 cm⁻¹). researchgate.net
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Values are representative and based on typical functional group ranges. | ¹H NMR | ¹³C NMR | | :--- | :--- | | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) | Assignment | | 10.0 - 12.0 | -COOH | 210.5 | C=O (ketone) | | 1.5 - 2.8 | Cyclohexyl & -CH₂- protons | 178.0 | -COOH | | | | 40.0 - 50.0 | Cyclohexyl carbons | | | | 35.0 | -CH₂- |
Table 4: Illustrative Predicted Major IR Absorption Frequencies Values are representative and based on typical functional group ranges.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |
| 2850 - 3000 | C-H stretch | Alkane |
| 1715 | C=O stretch | Ketone |
| 1705 | C=O stretch | Carboxylic Acid |
Chemoinformatic Analysis and Virtual Screening of Analogues
Chemoinformatics involves the use of computational methods to analyze chemical data. For this compound, these techniques can be used to explore its chemical space and identify analogues with potentially interesting properties. This compound can serve as a core scaffold or a simpler analog for structure-activity relationship (SAR) studies.
A typical workflow involves:
Library Generation: Creating a virtual library of analogues by modifying the parent structure. This could include changing the position of the oxo group, adding substituents to the ring, or modifying the acetic acid side chain.
Descriptor Calculation: For each analogue, a range of molecular descriptors are calculated. These can include physical properties (e.g., molecular weight, logP), electronic properties (e.g., polar surface area), and topological indices. nih.govuni.lu
Virtual Screening: The library of analogues can be screened against a biological target (e.g., a protein receptor or enzyme) using molecular docking simulations. mdpi.comresearchgate.net This process predicts the binding affinity and orientation of each molecule in the target's active site, helping to identify potential hits for further investigation.
ADME/Tox Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the analogues to filter out compounds with unfavorable profiles.
This in silico approach accelerates the process of drug discovery and materials science by prioritizing the most promising candidates for synthesis and experimental testing.
Table 5: Key Molecular Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂O₃ | - |
| Molecular Weight | 156.18 g/mol | nih.gov |
| XLogP3 | 0.3 | nih.gov |
| Hydrogen Bond Donors | 1 | nih.gov |
| Hydrogen Bond Acceptors | 3 | nih.gov |
| Rotatable Bonds | 2 | nih.gov |
Application of 2 3 Oxocyclohexyl Acetic Acid As a Versatile Synthetic Building Block in Academic Research
Precursor in the Synthesis of Complex Organic Molecules
The inherent reactivity of the ketone and carboxylic acid moieties in 2-(3-oxocyclohexyl)acetic acid provides multiple avenues for elaboration into more complex structures. The ketone can undergo reactions such as nucleophilic additions, reductions, and condensations, while the carboxylic acid can be converted into esters, amides, or used in cyclization reactions. This dual functionality allows for sequential or one-pot transformations to build molecular complexity efficiently.
The carbon framework of this compound is an ideal starting point for the synthesis of fused and spirocyclic ring systems. Intramolecular reactions are a key strategy, where the acetic acid side chain reacts with the cyclohexanone (B45756) ring. For example, an intramolecular aldol (B89426) condensation can lead to the formation of a bicyclic system, creating a new five- or six-membered ring fused to the original cyclohexane (B81311) ring.
Furthermore, the compound can be elaborated through multi-step sequences to generate precursors for spirocyclization. One conceptual pathway involves the conversion of the ketone to a reactive intermediate that can then be attacked by a nucleophile derived from the acetic acid side chain, effectively "stitching" a new ring onto the cyclohexane core at a single carbon atom.
Table 1: Examples of Polycyclic and Spirocyclic Scaffolds Derivable from this compound
| Scaffold Type | Synthetic Strategy | Potential Resulting Structure |
|---|---|---|
| Polycyclic (Fused) | Intramolecular Aldol Condensation | Bicyclo[4.3.0]nonane derivative |
| Polycyclic (Fused) | Intramolecular Friedel-Crafts Acylation | Tetralone derivative (after aromatization) |
The proximity of the carboxylic acid to the ketone within the molecule facilitates the construction of various heterocyclic systems, most notably lactones and lactams.
Lactones (cyclic esters) can be readily formed through the reduction of the ketone to a secondary alcohol, followed by an acid-catalyzed intramolecular esterification (lactonization). The resulting hydroxyl group attacks the carbonyl of the carboxylic acid, eliminating water to form a stable cyclic ester. The size of the resulting lactone ring depends on the stereochemistry of the hydroxyl group and the reaction conditions.
Lactams (cyclic amides) are synthesized via a related strategy. A key step is the reductive amination of the ketone, which converts the carbonyl group into an amine. This can be achieved using ammonia or a primary amine in the presence of a reducing agent. The newly introduced amino group can then undergo an intramolecular amidation with the carboxylic acid group, often promoted by coupling agents, to yield the corresponding lactam. This approach is fundamental in building nitrogen-containing heterocyclic cores.
Table 2: Synthesis of Heterocycles from this compound
| Heterocycle | Key Intermediate | Key Reaction |
|---|---|---|
| Lactone | 2-(3-hydroxycyclohexyl)acetic acid | Intramolecular Esterification |
Role in the Development of Novel Organic Reactions and Methodologies
Due to its simple yet bifunctional nature, this compound serves as an excellent model substrate for the development and optimization of new synthetic methodologies. Researchers can use it to test the efficiency, selectivity, and scope of novel catalytic systems or reaction conditions. For instance, new methods for asymmetric reduction of ketones or novel C-H activation strategies could be tested on this molecule, with the outcomes easily analyzed due to the compound's straightforward structure. Its predictable reactivity allows for a clear assessment of a new method's potential before applying it to more complex and precious substrates.
Utilization in Polymer Chemistry and Advanced Material Science (e.g., monomers, cross-linkers)
The presence of two distinct functional groups makes this compound a candidate for applications in polymer science. It can theoretically be used as a monomer in step-growth polymerization. For example, after converting the ketone to a hydroxyl group, the resulting hydroxy acid can undergo self-condensation to form a polyester. Alternatively, it could be copolymerized with other monomers, such as diamines or diols, to create polymers with specific properties imparted by the cyclohexyl ring, such as rigidity and thermal stability.
Furthermore, the compound has potential as a cross-linking agent. By reacting the carboxylic acid with one polymer chain and the ketone group (or a derivative thereof) with another, it can form bridges between polymer backbones. This cross-linking process is crucial for enhancing the mechanical strength, thermal resistance, and solvent insolubility of polymeric materials.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Synthetic Derivatization and Analogue Design Strategies Based on 2 3 Oxocyclohexyl Acetic Acid
Structural Modifications of the Cyclohexyl Ring (e.g., Methylation, Halogenation)
Modifications to the cyclohexyl ring can profoundly influence the molecule's conformation and interactions with its environment.
Methylation: The introduction of methyl groups onto the cyclohexyl ring creates steric and electronic effects that differentiate the analogues from the parent compound. For instance, methylation at various positions can restrict the flexibility of the ring, which may impact its binding affinity to biological targets. The position of the methyl group is critical, leading to distinct positional isomers with potentially different properties.
2-(1-Methyl-3-oxocyclohexyl)acetic acid: In this analogue, the methyl group is at position 1. This substitution introduces a quaternary carbon center, which can significantly alter the local steric environment compared to the parent compound.
2-(2-Methyl-3-oxocyclohexyl)acetic acid: Placing the methyl group at position 2, adjacent to the ketone, can influence the enolization of the ketone and affect its reactivity.
| Compound Name | Structural Difference from Parent Compound | Potential Impact |
| 2-(1-Methyl-3-oxocyclohexyl)acetic acid | Methyl group at position 1 | Introduces steric hindrance; reduces ring flexibility. |
| 2-(2-Methyl-3-oxocyclohexyl)acetic acid | Methyl group at position 2 | Alters electronic properties near the carbonyl group; influences enolate formation. |
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) to the cyclohexyl ring is another key strategy for analogue design. Halogenation, particularly at the α-position to the carbonyl group (C2 or C4), is a common transformation for ketones. This can be achieved under acidic or basic conditions using various halogenating agents. For example, green chemistry approaches utilizing hydrogen peroxide and ammonium (B1175870) halides in acetic acid have been developed for the halogenation of certain cyclic systems. dntb.gov.ua Such modifications can impact the molecule's lipophilicity, electronic character, and potential to form halogen bonds, which are increasingly recognized as important non-covalent interactions.
Functional Group Transformations of the Acetic Acid Moiety (e.g., Esters, Amides, Alcohols)
The acetic acid side chain is a prime target for functional group interconversions, allowing for the creation of a diverse library of derivatives with modulated properties. fiveable.me
Esters: The carboxylic acid can be converted into a wide range of esters through processes like Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com Esterification transforms the polar, acidic carboxyl group into a less polar, neutral ester group. This change increases lipid solubility and volatility. The choice of alcohol determines the nature of the resulting ester (e.g., methyl, ethyl, or more complex esters), providing a straightforward method to fine-tune the molecule's properties. organic-chemistry.org
Amides: Amide derivatives can be synthesized by reacting 2-(3-oxocyclohexyl)acetic acid with primary or secondary amines. masterorganicchemistry.comyoutube.com This transformation typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. masterorganicchemistry.comlibretexts.org The resulting amides introduce a hydrogen bond donor (in primary and secondary amides) and acceptor site, which can significantly alter intermolecular interactions compared to the parent carboxylic acid. msu.edu
Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(3-oxocyclohexyl)ethanol. This reduction is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). imperial.ac.uk It is important to note that these reagents can also reduce the ketone on the cyclohexyl ring. Selective reduction of the carboxylic acid in the presence of the ketone would require careful selection of reagents and reaction conditions, potentially involving a protecting group strategy for the ketone. imperial.ac.uk
| Derivative Class | General Transformation | Key Reagents | Impact on Properties |
| Esters | R-COOH → R-COOR' | Alcohol (R'-OH), Acid Catalyst (e.g., H2SO4) masterorganicchemistry.com | Increases lipophilicity, removes acidity. |
| Amides | R-COOH → R-CONR'R'' | Amine (HNR'R''), Coupling Agent (e.g., DCC) or conversion to Acyl Halide masterorganicchemistry.comlibretexts.org | Introduces H-bonding capabilities, modulates polarity. msu.edu |
| Alcohols | R-COOH → R-CH2OH | Strong Reducing Agent (e.g., LiAlH4, BH3) imperial.ac.uk | Removes carbonyl, introduces hydroxyl group, potential for ketone reduction. |
Creation of Stereoisomers and Enantiomerically Enriched Analogues
This compound possesses a stereocenter at the carbon of the cyclohexyl ring to which the acetic acid moiety is attached. Consequently, the compound can exist as a pair of enantiomers:
(S)-2-(3-oxocyclohexyl)acetic acid nih.gov
(R)-2-(3-oxocyclohexyl)acetic acid chemscene.com
These enantiomers are non-superimposable mirror images and may exhibit different biological activities and interactions with other chiral molecules. The synthesis of enantiomerically enriched or enantiomerically pure analogues is a critical aspect of modern chemical research. Strategies to achieve this include asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other, or through the resolution of a racemic mixture. mdpi.com Developing synthetic routes that provide access to specific stereoisomers allows for a more precise investigation of SAR and the identification of the optimal stereochemistry for a desired effect. nih.govchemscene.com
Incorporation into Hybrid Molecular Architectures
The structure of this compound serves as a versatile building block for the construction of more complex, hybrid molecules. In this strategy, the compound acts as a scaffold or a linker to connect different pharmacophores or functional units. nih.gov The acetic acid moiety is particularly well-suited for this role, as it can readily form stable ester or amide bonds to join with other molecules containing hydroxyl or amino groups, respectively. nih.gov
For example, the cyclohexanone (B45756) ring could serve as a rigid core structure, while the acetic acid "arm" could be used to link it to another bioactive fragment, potentially leading to a hybrid compound with dual or enhanced activity. This approach is a promising strategy in drug discovery for creating novel chemical entities with improved affinity, selectivity, or modified pharmacokinetic profiles. nih.gov
Future Directions and Emerging Research Avenues for 2 3 Oxocyclohexyl Acetic Acid
Development of Novel Catalytic Systems for its Transformations
The future transformation of 2-(3-oxocyclohexyl)acetic acid will heavily rely on the development of sophisticated catalytic systems that offer high selectivity and efficiency. The presence of both a ketone and a carboxylic acid group on a flexible cyclohexane (B81311) ring presents unique challenges and opportunities for catalysis.
Asymmetric Catalysis: A primary focus will be on the enantioselective reduction of the ketone group to produce chiral hydroxy derivatives, which are valuable intermediates in pharmaceutical synthesis. georgiasouthern.edu Research into novel alcohol dehydrogenases and ketoreductases (KREDs) is a promising avenue. georgiasouthern.edugeorgiasouthern.edu These biocatalysts can operate under mild conditions and exhibit high enantioselectivity (>99% ee), avoiding the use of toxic heavy metals often found in traditional chiral catalysts. georgiasouthern.edugeorgiasouthern.edu Furthermore, palladium-catalyzed asymmetric hydrogenation, which has been successfully applied to other cyclic amino alcohols, could be adapted for the N-sulfonylated derivatives of amino-cyclohexyl acetic acid, providing access to exocyclic chiral amines with high enantiomeric excess. dicp.ac.cn
Chemoselective Transformations: The development of catalysts that can selectively target either the ketone or the carboxylic acid group is crucial. For instance, iridium-catalyzed deoxygenative cycloadditions could potentially engage the carboxylic acid moiety while leaving the ketone intact, opening pathways to novel tetrahydrofurans. acs.org Conversely, catalysts for the selective derivatization of the ketone, such as in reductive amination, would expand the range of accessible functionalized cyclohexanes. nih.gov
Biocatalytic Platforms: The integration of this compound into multi-enzyme cascades represents a frontier in its application. For example, engineered methyltransferases could be used for the asymmetric alkylation of the α-position to the carboxylic acid, a historically challenging transformation. escholarship.org Additionally, enzymatic fuel cells could theoretically utilize derivatives of this compound as substrates for the synthesis of complex, high-value chiral molecules. acs.orgnih.gov
| Catalytic System | Potential Transformation of this compound | Key Advantages |
| Ketoreductases (KREDs) | Enantioselective reduction of the cyclohexanone (B45756) ketone to a chiral alcohol. | High enantioselectivity (>99% ee), mild reaction conditions, biodegradable. georgiasouthern.edugeorgiasouthern.edu |
| Palladium Complexes | Asymmetric hydrogenation of derivatives to form chiral amines. | High enantiomeric excess (up to 98% ee), broad substrate scope for cyclic substrates. dicp.ac.cn |
| Iridium Catalysts | Deoxygenative cycloaddition involving the carboxylic acid group. | Access to novel heterocyclic scaffolds, excellent stereoselectivity. acs.org |
| Engineered Methyltransferases | Asymmetric α-alkylation of the acetic acid moiety. | High turnover numbers, addresses long-standing synthetic challenges. escholarship.org |
Integration into Automated and High-Throughput Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the integration of versatile building blocks like this compound into automated platforms. syrris.comnih.gov
Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to telescope multiple reaction steps. syrris.comrsc.org Systems like the automated continuous flow chemistry platform from Syrris could be employed for the derivatization of this compound. syrris.com For instance, the carboxylic acid group can be readily converted to esters or amides in a flow reactor, followed by an in-line reduction or other modification of the ketone. acs.org The use of tube-in-tube gas-permeable membrane reactors could facilitate reactions with gaseous reagents, such as carboxylation with CO2 to potentially form dicarboxylic acid derivatives. durham.ac.uk
High-Throughput Experimentation (HTE): Automated platforms enable the rapid screening of reaction conditions (e.g., catalysts, solvents, temperature) to optimize the synthesis of this compound derivatives. syrris.com This is particularly valuable for developing robust protocols for library generation, where a wide range of substituents might be introduced at either the ketone or the carboxylic acid function. syrris.comacs.org The combination of flow chemistry with machine learning algorithms could further accelerate the discovery of novel reaction pathways and the synthesis of target molecules with desired properties. syrris.com
| Automation Technology | Application to this compound | Potential Outcomes |
| Continuous Flow Reactors | Multi-step synthesis of derivatives (e.g., amidation followed by reduction). acs.orgacs.org | Increased efficiency, reduced work-up, safer handling of reactive intermediates. syrris.comrsc.org |
| Tube-in-Tube Reactors | Reactions with gaseous reagents (e.g., CO2). durham.ac.uk | Access to novel derivatives not easily prepared in batch. |
| Automated Library Synthesis | Generation of diverse compound libraries for screening. syrris.com | Rapid exploration of chemical space, identification of lead compounds. |
Exploration of its Role in Supramolecular Chemistry and Self-Assembly
The distinct functional groups of this compound make it an intriguing candidate for the construction of ordered supramolecular architectures. nih.gov Supramolecular chemistry, which relies on non-covalent interactions like hydrogen bonding and van der Waals forces, is fundamental to creating novel materials and functional systems. nih.gov
The carboxylic acid moiety is a well-established hydrogen-bonding donor and acceptor, capable of forming predictable dimers or extended chains. The ketone group can also act as a hydrogen bond acceptor. The interplay between these two groups on a semi-flexible cyclohexyl scaffold could lead to the formation of unique and stable self-assembled structures, such as nanotubes or layered sheets. While research in this area has focused on building blocks like cyclic peptides nih.govnih.gov, the principles are transferable.
The potential for this compound and its derivatives to form charge-transfer complexes is another area of interest. For example, adamantane-based macrocycles, which share the cyclic alkane structure, have been shown to form co-crystals with electron acceptors, resulting in materials with interesting vapochromic properties. mdpi.com By analogy, derivatized this compound could be designed to act as either a donor or acceptor in such assemblies.
Advanced Spectroscopic Probes and Imaging Applications
Fluorescent labeling is a powerful tool in biology and materials science, and this compound offers a scaffold that could be converted into advanced spectroscopic probes. nih.govrsc.org The ketone functionality is particularly amenable to chemical modification for the attachment of fluorophores.
A successful strategy for creating fluorescent derivatives of cycloheximide, another ketone-containing natural product, involved the reductive amination of the ketone group to attach various fluorescent dyes. nih.gov This approach retained the biological activity of the parent molecule, demonstrating that the ketone can be a suitable handle for labeling. A similar strategy could be applied to this compound, allowing for the introduction of a wide range of environmentally sensitive or photo-stable fluorophores. nih.govnih.gov
The carboxylic acid group provides a secondary site for conjugation, enabling the creation of bifunctional probes. For example, one part of the molecule could be attached to a biomolecule via the carboxylic acid (as an amide or ester), while the other part contains a fluorescent reporter attached at the modified ketone. Such probes could be used for fluorescence spectroscopy, live-cell imaging, and fluorescence resonance energy transfer (FRET) assays. nih.gov
| Modification Strategy | Resulting Probe Type | Potential Application |
| Reductive Amination of Ketone | Fluorescently labeled 2-(3-aminocyclohexyl)acetic acid derivatives. nih.gov | Live-cell imaging, tracking of labeled biomolecules. |
| Conjugation via Carboxylic Acid | Attachment to proteins or other biomolecules. | Creation of targeted fluorescent probes. |
| Dual Functionalization | Bifunctional probes with both a reporter and a targeting moiety. | FRET-based assays for studying molecular interactions. nih.gov |
Computational Design of New this compound Derived Building Blocks
Computational chemistry and in silico design are becoming indispensable tools for the rational design of new molecules with specific functions. nih.govnih.govlabmanager.com These approaches can be leveraged to explore the vast chemical space accessible from this compound and to design new building blocks for various applications.
Virtual Screening and Library Design: Computational methods can be used to enumerate virtual libraries of derivatives of this compound and to predict their properties, such as binding affinity to a biological target or their potential for self-assembly. acs.org This can guide the synthetic efforts towards the most promising candidates. For example, in the context of DNA-encoded library (DEL) synthesis, computational filtering of building blocks by properties like molecular weight and cost is a crucial step. nih.govacs.org
Molecular Dynamics and Docking: In silico molecular docking studies can predict how derivatives of this compound might interact with the active site of an enzyme or a receptor. nih.gov This is a powerful tool in drug discovery for designing potent and selective inhibitors. For instance, new isoxazolidine (B1194047) derivatives have been designed and synthesized as enzyme inhibitors based on initial in silico screening. nih.gov A similar approach could be used to design derivatives of this compound as inhibitors for specific targets.
Quantum Mechanical Calculations: Density functional theory (DFT) calculations can be used to analyze the electronic structure and reactivity of this compound and its derivatives. mdpi.com This can help in understanding reaction mechanisms and in designing catalysts for specific transformations. DFT can also be used to predict the geometry and stability of different isomers and conformers, which is crucial for understanding their role in supramolecular assembly. mdpi.com
| Computational Method | Application to this compound | Goal |
| Virtual Library Enumeration | Generating large sets of virtual derivatives. acs.org | Exploring chemical space and identifying promising scaffolds. |
| Molecular Docking | Predicting binding modes with biological targets. nih.gov | Designing potent and selective inhibitors or probes. |
| Density Functional Theory (DFT) | Analyzing electronic structure and reactivity. mdpi.com | Understanding reaction mechanisms and designing catalysts. |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(3-oxocyclohexyl)acetic Acid?
Answer:
The synthesis of this compound can be approached via cyclohexenone alkylation followed by oxidation. A common strategy involves:
- Step 1 : Alkylation of cyclohexenone derivatives with a suitable acetylating agent (e.g., ethyl bromoacetate) under basic conditions to form the cyclohexyl-acetic ester intermediate.
- Step 2 : Hydrolysis of the ester group to yield the carboxylic acid.
- Step 3 : Oxidation of the cyclohexane ring at the 3-position using oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents under controlled conditions .
Key considerations : Solvent choice (e.g., DMF or THF), temperature control, and catalyst selection (e.g., palladium for coupling reactions) significantly impact yield. Computational tools like PubChem’s PISTACHIO and REAXYS databases can predict feasible synthetic routes .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Purity and structural validation require a combination of analytical techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the cyclohexyl ring (δ ~1.2–2.5 ppm for cyclohexyl protons) and acetic acid moiety (δ ~2.3–2.6 ppm for CH₂ group) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection (λ ~210 nm for carbonyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₈H₁₂O₃ at m/z 172.0735) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3300 cm⁻¹ (O-H stretching) confirm functional groups .
Advanced: How can reaction conditions be optimized to improve synthetic yields of this compound?
Answer:
Yield optimization involves:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity during cyclohexane functionalization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reducing side reactions .
- Temperature Gradients : Lower temperatures (0–5°C) minimize unwanted oxidation by-products during the final step .
- Computational Modeling : Tools like PubChem’s BKMS_METABOLIC database predict reaction feasibility and intermediate stability .
Case Study : A 2022 patent demonstrated a 30% yield increase by using in situ generated LiAlH₄ for selective reduction of keto intermediates .
Advanced: How can contradictory data on the biological activity of this compound derivatives be resolved?
Answer:
Contradictions often arise from variations in assay conditions or structural impurities. Mitigation strategies include:
- Comparative Bioassays : Test derivatives under standardized conditions (e.g., fixed pH, temperature) to isolate structure-activity relationships .
- Metabolite Profiling : LC-MS/MS identifies bioactive metabolites that may confound results .
- Structural Analog Synthesis : Prepare analogs (e.g., replacing the cyclohexyl group with a phenyl ring) to assess functional group contributions .
Example : A 2024 study resolved discrepancies in anti-inflammatory activity by identifying trace impurities (<2%) in derivatives using HPLC-MS .
Advanced: What computational tools predict the reactivity and stability of this compound in aqueous environments?
Answer:
- Density Functional Theory (DFT) : Models electron distribution to predict hydrolysis rates at the ketone or carboxylic acid groups .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects and pH-dependent stability (e.g., protonation states at pH 7.4) .
- PubChem’s PISTACHIO_RINGBREAKER : Predicts bond cleavage pathways under oxidative or enzymatic conditions .
Case Study : A 2023 study used DFT to show that the 3-oxo group undergoes faster hydrolysis than the acetic acid moiety in acidic media (ΔG‡ = 25 kJ/mol) .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2 for irritation) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How can researchers design experiments to study the enzyme inhibition potential of this compound?
Answer:
- Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (Kᵢ).
- Crystallography : Co-crystallize the compound with target enzymes (e.g., cyclooxygenase-2) to identify binding sites .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamic parameters (ΔH, ΔS) .
Example : A 2024 study identified Kᵢ = 1.2 μM for acetylcholinesterase inhibition using fluorometric assays .
Basic: What are the key spectral signatures of this compound in NMR and IR?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
